molecular formula C23H20N2O3 B586023 Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate CAS No. 133841-12-0

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate

Cat. No. B586023
CAS RN: 133841-12-0
M. Wt: 372.424
InChI Key: DDQUTHBMNLJZRS-UHFFFAOYSA-N
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Description

“Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate” is a complex organic compound. It likely contains a benzyl group, which is a common substituent in organic chemistry with the structure R−CH2−C6H5 . The “7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate” part suggests the presence of an indazole ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring . The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, benzyl groups are known to exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . The compound might also undergo reactions typical of indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzyl compounds are often liquids at room temperature and have relatively high boiling points . They may also exhibit specific optical properties depending on the arrangement of atoms in the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target . If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications . If it’s a reagent or intermediate in chemical synthesis, future research might focus on finding more efficient or environmentally friendly synthesis methods .

properties

IUPAC Name

benzyl 1-methyl-7-phenylmethoxyindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-25-22-19(13-8-14-20(22)27-15-17-9-4-2-5-10-17)21(24-25)23(26)28-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUTHBMNLJZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169598
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate

CAS RN

133841-12-0
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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